9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds similar to “9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This could lead to a disruption in the normal biochemical processes of the cell .
Biochemical Pathways
The inhibition of the target enzyme or receptor could affect various biochemical pathways. For instance, if the compound inhibits a protein kinase, it could disrupt cellular signaling processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound induces cell death, it could potentially be used as a treatment for diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(3)12-25(16)19)14-7-9-15(10-8-14)28-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLBASIEWLQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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